molecular formula C7H8BrNO3 B3248004 5-Bromo-2,6-dimethoxypyridin-3-ol CAS No. 1826110-10-4

5-Bromo-2,6-dimethoxypyridin-3-ol

Cat. No. B3248004
CAS RN: 1826110-10-4
M. Wt: 234.05 g/mol
InChI Key: CVKPXRDWILRFFT-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethoxypyridin-3-ol is a chemical compound with the molecular formula C7H8BrNO3 and a molecular weight of 234.05 g/mol . It is used in scientific research due to its complex structure and varied applications.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q, was achieved through a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .


Molecular Structure Analysis

The InChI code for 5-Bromo-2,6-dimethoxypyridin-3-ol is 1S/C7H8BrNO3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,1-2H3 . This compound exhibits high perplexity due to its complex structure.


Physical And Chemical Properties Analysis

5-Bromo-2,6-dimethoxypyridin-3-ol has a molecular weight of 234.05 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 350.4±37.0 °C at 760 mmHg . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Regioselectivity in Bromination

Rajesh Thapa and colleagues (2014) examined the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Their research aimed to understand the mechanisms and regioselectivity of bromination, focusing on unsymmetrical lutidines using N-bromosuccinimide. The study found that the nitrogen in the ring inductively deactivates, influencing the bromination's direction, particularly favoring the methyl group farthest from the N in the ring. This research provides insights into the regioselective bromination processes of pyridine derivatives, including compounds similar to 5-Bromo-2,6-dimethoxypyridin-3-ol (Rajesh Thapa, Jordan D Brown, T. Balestri, & R. Taylor, 2014).

Mechanisms of DNA Damage

J. Rak and colleagues (2015) explored the mechanisms of damage to DNA labeled with electrophilic nucleobases induced by ionizing or UV radiation, highlighting the role of modified nucleosides, such as 5-bromo-2'-deoxyuridine, in sensitizing cells to radiation. This study suggests that compounds structurally related to 5-Bromo-2,6-dimethoxypyridin-3-ol could potentially be used to enhance the sensitivity of cellular DNA to therapeutic radiation, offering a novel approach to radio- and photodynamic cancer therapy (J. Rak et al., 2015).

Analytical Methods in Antioxidant Activity

I. Munteanu and C. Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, highlighting various assays based on chemical reactions and spectrophotometry. This review underscores the importance of understanding the antioxidant properties of compounds, including 5-Bromo-2,6-dimethoxypyridin-3-ol, and their potential applications in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Safety and Hazards

The compound is associated with certain hazards. It has been classified under GHS07, with hazard statements H315, H319, and H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2,6-dimethoxypyridin-3-ol is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption.

Mode of Action

5-Bromo-2,6-dimethoxypyridin-3-ol interacts with α-glucosidase, inhibiting its activity

Biochemical Pathways

The inhibition of α-glucosidase affects the carbohydrate digestion pathway. By preventing the breakdown of complex carbohydrates, 5-Bromo-2,6-dimethoxypyridin-3-ol reduces the amount of glucose that enters the bloodstream after a meal . This can help control blood sugar levels, particularly in individuals with diabetes.

Result of Action

The molecular and cellular effects of 5-Bromo-2,6-dimethoxypyridin-3-ol’s action primarily involve the reduction of postprandial hyperglycemia . By inhibiting α-glucosidase and reducing the breakdown of complex carbohydrates, the compound helps control blood sugar levels.

properties

IUPAC Name

5-bromo-2,6-dimethoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKPXRDWILRFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292447
Record name 3-Pyridinol, 5-bromo-2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,6-dimethoxypyridin-3-ol

CAS RN

1826110-10-4
Record name 3-Pyridinol, 5-bromo-2,6-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826110-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 5-bromo-2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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